molecular formula C10H10ClIOS B14042725 1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one

Cat. No.: B14042725
M. Wt: 340.61 g/mol
InChI Key: VZXHYCZCYGLXLI-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS This compound is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-iodo-6-(methylthio)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-chloropropan-2-one in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-iodo-5-(methylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-bromo-6-(methylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-iodo-6-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the iodo and methylthio groups on the phenyl ring, which can influence its reactivity and interactions. This unique structure allows for distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10ClIOS

Molecular Weight

340.61 g/mol

IUPAC Name

1-chloro-1-(2-iodo-6-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClIOS/c1-6(13)10(11)9-7(12)4-3-5-8(9)14-2/h3-5,10H,1-2H3

InChI Key

VZXHYCZCYGLXLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1I)SC)Cl

Origin of Product

United States

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